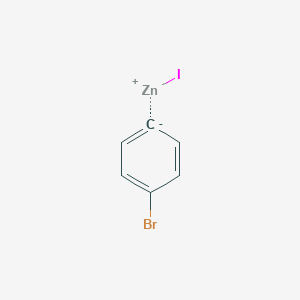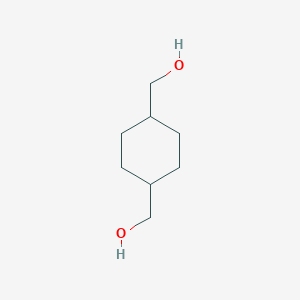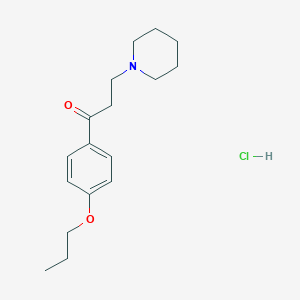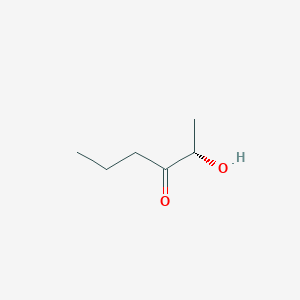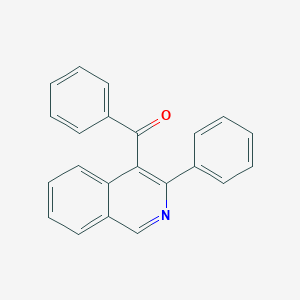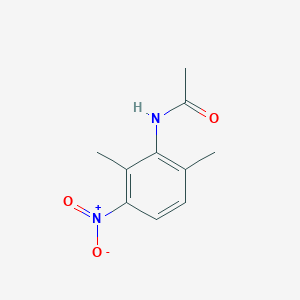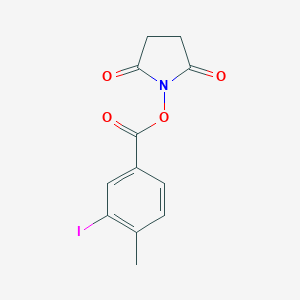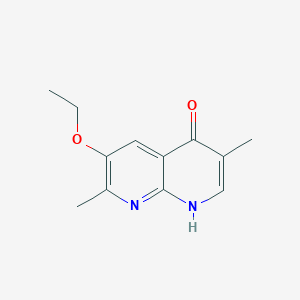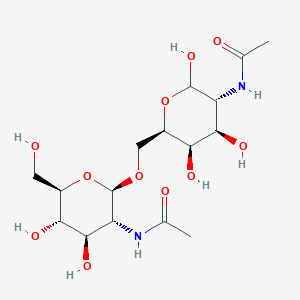
N-Phprop-clphetp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phprop-clphetp is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-Phprop-clphetp is not fully understood. However, it has been suggested that it may act by inhibiting bacterial cell wall synthesis or by disrupting the bacterial membrane. It has also been suggested that it may act by binding to metal ions in biological systems, leading to changes in their fluorescence properties.
Efectos Bioquímicos Y Fisiológicos
N-Phprop-clphetp has been found to have minimal toxicity in animal studies. It has also been found to have low levels of cytotoxicity in human cell lines. However, more research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Phprop-clphetp is its synthetic accessibility. The synthesis method is relatively simple and can be scaled up to produce large quantities of the compound. Additionally, it has been found to have good stability, making it suitable for long-term storage. However, one of the main limitations is the lack of understanding of its mechanism of action. More research is needed to fully understand how it works and to optimize its potential applications.
Direcciones Futuras
There are several future directions for the study of N-Phprop-clphetp. One area of research is the development of new antibiotics based on its antimicrobial properties. Another area of research is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, more research is needed to fully understand its mechanism of action and to optimize its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-Phprop-clphetp involves a multi-step process that starts with the reaction of 4-chloro-1-phenylpyridinium iodide with propargyl alcohol. The resulting compound is then reacted with sodium hydride and 2-chloroethyl ethyl sulfide to form N-Phprop-clphetp. This method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N-Phprop-clphetp has been studied extensively for its potential applications in various scientific fields. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Propiedades
Número CAS |
152565-99-6 |
|---|---|
Nombre del producto |
N-Phprop-clphetp |
Fórmula molecular |
C20H20ClNO |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
3-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C20H20ClNO/c21-19-8-6-16(7-9-19)17-10-13-22(14-11-17)15-12-20(23)18-4-2-1-3-5-18/h1-10H,11-15H2 |
Clave InChI |
VNTOFUWITKZULK-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Cl)CCC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CC=C1C2=CC=C(C=C2)Cl)CCC(=O)C3=CC=CC=C3 |
Sinónimos |
N-(1-phenylpropionyl)-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine N-PhProp-ClPheTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
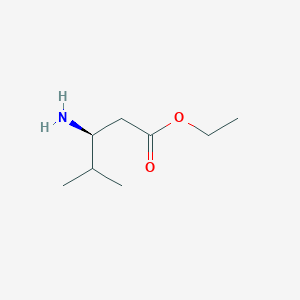
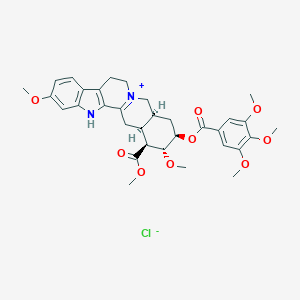
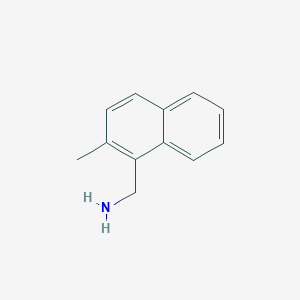
![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)
